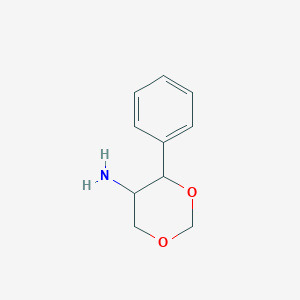

4-Phenyl-1,3-dioxan-5-amine

Description

The compound 4-Phenyl-1,3-dioxan-5-amine is a heterocyclic molecule that has garnered attention primarily as a chiral building block and auxiliary in stereoselective synthesis. Its structure, which combines a phenyl group and an amine function on a 1,3-dioxane (B1201747) framework, provides a unique stereochemical environment that is leveraged in various chemical transformations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78021-92-8 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-phenyl-1,3-dioxan-5-amine |

InChI |

InChI=1S/C10H13NO2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |

InChI Key |

KNURWXWPWSONGI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OCO1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Phenyl 1,3 Dioxan 5 Amine and Its Derivatives

De Novo Synthesis Pathways

De novo synthesis offers the advantage of constructing the 4-phenyl-1,3-dioxan-5-amine framework from readily available starting materials, allowing for a high degree of flexibility in introducing substituents. Key strategies in this category include multicomponent reactions, Prins-type cyclizations, and pathways involving 1,3-dioxan-5-one (B8718524) intermediates.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials, represent a highly efficient strategy for the synthesis of complex molecules. epfl.ch While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core structure or its precursors. For instance, a hypothetical MCR could involve an aldehyde, an amine, and a suitable three-carbon building block with the potential for cyclization into the 1,3-dioxane (B1201747) ring. The Ugi and Passerini reactions are classic examples of MCRs that efficiently create complex structures from simple starting materials. nih.gov The development of a novel MCR for this compound would be a significant advancement, offering a streamlined and atom-economical route to this and related compounds.

The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, is a powerful tool for the synthesis of 1,3-dioxanes. wikipedia.orgorganic-chemistry.org The reaction between styrene (B11656) and formaldehyde (B43269) is a classic example that directly yields the 4-phenyl-1,3-dioxane (B1205455) core. wikipedia.orgresearchgate.net The outcome of the Prins reaction is highly dependent on the reaction conditions. wikipedia.org In the presence of an excess of formaldehyde and at lower temperatures, the formation of the 1,3-dioxane is favored. wikipedia.org

The key step in the Prins reaction is the formation of a γ-hydroxycarbenium ion intermediate from the nucleophilic attack of the alkene on the activated carbonyl group. nih.govresearchgate.net This intermediate can then be trapped by another molecule of formaldehyde, leading to the formation of the dioxane ring. wikipedia.org A variety of catalysts have been employed to promote this transformation, including protic acids like sulfuric acid and solid acid catalysts such as zeolites and phosphotungstic acid. researchgate.net The use of solid acid catalysts offers advantages in terms of reusability and ease of separation. researchgate.netrsc.org

| Catalyst | Solvent | Temperature (°C) | Styrene Conversion (%) | 4-Phenyl-1,3-dioxane Selectivity (%) |

| Phosphotungstic acid | Water | 90 | 87.3 | 98.9 |

| SBA-15-SO3H | - | - | ~100 | ~100 |

| Trifluoromethanesulfonic acid | Water | - | Excellent Yield | - |

| Iodine | - | - | Excellent Yields | High |

| MoO3/SiO2 | - | - | Good Activity | High |

This table presents data on various catalysts used in the Prins reaction for the synthesis of 4-phenyl-1,3-dioxane, based on available research findings. researchgate.net

While the traditional Prins reaction provides the 4-phenyl-1,3-dioxane skeleton, the introduction of the 5-amino group requires further functionalization. However, variations of the Prins reaction using functionalized alkenes or aldehydes could potentially lead to the direct incorporation of a nitrogen-containing substituent.

A versatile and widely applicable strategy for the synthesis of this compound involves the use of 1,3-dioxan-5-one as a key intermediate. This approach separates the construction of the dioxane ring from the introduction of the amine functionality. 1,3-Dioxan-5-ones can be synthesized through various methods, including the reaction of dihydroxyacetone with an appropriate aldehyde or its acetal (B89532). researchgate.net

Once the 1,3-dioxan-5-one is obtained, the 5-amino group can be introduced via reductive amination. wikipedia.orglibretexts.org This powerful reaction converts a carbonyl group into an amine through an intermediate imine. wikipedia.orglibretexts.org The reaction involves the condensation of the ketone with an amine (such as ammonia (B1221849) or a primary amine) to form an imine, which is then reduced in situ by a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.orgharvard.edu The choice of reducing agent is crucial, as it should selectively reduce the imine in the presence of the starting ketone. harvard.edu

General Scheme for Reductive Amination of a 1,3-Dioxan-5-one:

Imine Formation: The 1,3-dioxan-5-one reacts with an amine (e.g., ammonia) in a weakly acidic medium to form an imine intermediate.

Reduction: A hydride-based reducing agent reduces the imine to the corresponding 5-amino-1,3-dioxane.

This two-step sequence, which can often be performed in a single pot, is a highly effective method for producing primary, secondary, and tertiary amines. wikipedia.orglibretexts.org The use of 1,3-dioxan-5-ones as precursors provides a reliable and modular route to this compound and its N-substituted derivatives.

Stereoselective and Asymmetric Synthesis

The this compound molecule contains at least two stereocenters (at C4 and C5), meaning it can exist as multiple stereoisomers. The control of the relative and absolute stereochemistry during the synthesis is a critical challenge and an area of active research.

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds. nih.govrsc.org In the context of this compound synthesis, chiral catalysts can be employed in key bond-forming reactions. For instance, an enantioselective intermolecular Prins reaction has been developed using confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts. nih.govacs.org This reaction, between styrenes and paraformaldehyde, produces optically active 1,3-dioxanes with good to excellent enantioselectivities. nih.govacs.org The resulting enantioenriched 4-phenyl-1,3-dioxane can then be further functionalized to introduce the 5-amino group, preserving the stereochemical integrity at C4.

Chiral auxiliaries offer another powerful strategy for stereocontrol. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of chiral amines, tert-butanesulfinamide has emerged as a versatile chiral auxiliary. yale.edu The condensation of a chiral sulfinamide with a ketone, such as a 1,3-dioxan-5-one, would form a sulfinylimine. Diastereoselective reduction of this intermediate, followed by removal of the sulfinyl group, would yield an enantiomerically enriched 5-amino-1,3-dioxane.

Diastereoselective reactions are crucial for controlling the relative stereochemistry of molecules with multiple stereocenters. beilstein-journals.orgnih.gov In the synthesis of this compound, diastereoselectivity can be achieved in several key steps.

The reduction of a 2-substituted-1,3-dioxan-5-one can proceed with high diastereoselectivity to yield either the cis- or trans-5-hydroxy-1,3-dioxane, depending on the reducing agent used. lookchem.com For example, reduction with L-Selectride can favor the formation of the cis-isomer, while lithium aluminum hydride can lead to the trans-isomer. lookchem.com The resulting diastereomerically pure alcohol can then be converted to the amine with retention or inversion of configuration, depending on the chosen methodology (e.g., via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction).

Furthermore, the Prins reaction itself can be rendered diastereoselective. The cyclization step can lead to the preferential formation of one diastereomer over another, particularly when using substituted styrenes or aldehydes. organic-chemistry.org By carefully selecting the substrates and reaction conditions, it is possible to influence the relative stereochemistry of the substituents on the newly formed 1,3-dioxane ring.

The combination of enantioselective and diastereoselective methods provides a powerful toolbox for the synthesis of specific stereoisomers of this compound, which is essential for applications in medicinal chemistry and materials science where specific three-dimensional arrangements are often required for biological activity or desired material properties.

Derivatization and Functionalization Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents on the ring will influence the position of substitution. The 1,3-dioxane ring, connected via the C4 position, is generally considered an ortho-, para-directing group due to the electron-donating nature of the ether-like oxygen atom.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield nitro-substituted derivatives. makingmolecules.com Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H2 with a Pd/C catalyst), can furnish the corresponding amino-substituted phenyl derivatives. nih.gov

These amino-substituted analogues serve as versatile intermediates for further modifications. For example, the amino group can be converted into a diazonium salt, which can then undergo Sandmeyer reactions to introduce a range of substituents, including halogens (Cl, Br) or a nitrile group (CN).

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(Nitrophenyl)-1,3-dioxan-5-amine |

| Halogenation | Br₂, FeBr₃ | 4-(Bromophenyl)-1,3-dioxan-5-amine |

| Sulfonation | Fuming H₂SO₄ | 4-(Sulfophenyl)-1,3-dioxan-5-amine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(Acylphenyl)-1,3-dioxan-5-amine |

The primary amine at the C5 position of the dioxane ring is a highly versatile functional group for derivatization. Common transformations include N-acylation, N-alkylation, and reductive amination.

N-Acylation: The amine can be readily converted to an amide via reaction with acylating agents such as acyl chlorides or acid anhydrides. researchgate.netnih.gov This reaction is often performed in the presence of a base to neutralize the acidic byproduct. Catalytic methods using acetic acid with esters as the acyl source also provide an efficient route to N-acetylation. rsc.org This transformation is useful for introducing a wide variety of acyl groups and can serve as a protective strategy in multi-step syntheses.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control and often results in a mixture of products due to overalkylation. wikipedia.org More selective methods for mono-alkylation have been developed, such as using an amine's hydrobromide salt in a competitive deprotonation/protonation strategy to prevent the secondary amine product from reacting further. rsc.org An alternative approach is reductive N-alkylation using carboxylic acids as the alkylating reagents in the presence of a reducing agent like ammonia borane. rsc.org

Reductive Amination: This powerful, high-yield method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the imine in the presence of the starting carbonyl compound. harvard.educommonorganicchemistry.com This one-pot procedure is highly efficient and avoids the issue of overalkylation common in direct alkylation with alkyl halides. masterorganicchemistry.com

Table 2: Common Transformations at the Amine Functionality

| Reaction Type | Reagents | Product Functional Group |

| N-Acylation | RCOCl, Base | Amide |

| N-Alkylation | R-Br | Secondary/Tertiary Amine |

| Reductive Amination | R'CHO, NaBH(OAc)₃ | Secondary Amine |

| Urea Formation | R-NCO | Urea |

The 1,3-dioxane ring is a saturated heterocycle and is generally stable under basic, reductive, or oxidative conditions, making direct C-H functionalization challenging. thieme-connect.de Consequently, the introduction of substituents onto the dioxane ring is most commonly achieved during its synthesis.

The formation of the 1,3-dioxane ring typically involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. researchgate.netwikipedia.org By selecting appropriately substituted precursors, a wide range of functionalized dioxane rings can be prepared. For example, using a substituted 1,3-propanediol (B51772) or a different carbonyl compound in the initial cyclization reaction allows for the incorporation of various functional groups at positions C2, C4, C5, and C6 of the resulting dioxane ring. ijapbc.com

While direct substitution on the synthesized ring is uncommon, specific transformations are possible:

Modification at C2: The C2 position is part of an acetal and can be a site for functionalization, often by selecting a specific aldehyde or ketone during synthesis.

Ring-Opening Reactions: The dioxane ring is susceptible to cleavage under acidic conditions. thieme-connect.de Regioselective ring-opening of 1,3-dioxane acetals, particularly in carbohydrate chemistry, has been developed as a powerful tool to yield functionalized, linear structures. researchgate.net These reactions often employ Lewis acids in combination with reducing agents (e.g., LiAlH₄-AlCl₃, DIBALH, NaBH₃CN-TFA) and can selectively cleave one of the C-O bonds to generate a primary or secondary alcohol, providing a pathway for further derivatization. researchgate.net

Table 3: Strategies for Functionalizing the Dioxane Ring

| Strategy | Description | Example Precursors/Reagents |

| Synthetic Incorporation | Substituents are introduced by using functionalized starting materials for the ring formation. | Substituted 1,3-diols, substituted aldehydes/ketones |

| Regioselective Ring Opening | Acid-catalyzed cleavage of a C-O bond to yield a linear, functionalized diol derivative. | Lewis acids (e.g., AlCl₃), reducing agents (e.g., LiAlH₄, DIBALH) |

Reaction Mechanisms and Mechanistic Investigations of 4 Phenyl 1,3 Dioxan 5 Amine

Elucidation of Reaction Pathways

The reactivity of 4-Phenyl-1,3-dioxan-5-amine is governed by the interplay of its phenyl, dioxane, and amine functionalities. Understanding the mechanistic pathways of its formation and subsequent reactions is key to harnessing its synthetic potential.

Prins Reaction Mechanism

The formation of the 4-phenyl-1,3-dioxane (B1205455) core is a classic example of the Prins reaction, which involves the electrophilic addition of an aldehyde, typically formaldehyde (B43269), to an alkene, in this case, styrene (B11656). wikipedia.orgorganic-chemistry.org The outcome of the Prins reaction is highly dependent on the reaction conditions. wikipedia.org For the synthesis of 1,3-dioxanes, an excess of formaldehyde and lower reaction temperatures are generally employed. wikipedia.org

The mechanism of the Prins reaction has been a subject of detailed investigation, with two primary pathways being proposed:

Stepwise Mechanism: The traditional and most widely accepted mechanism proceeds in a stepwise fashion. nih.gov It begins with the protonation of the carbonyl group of formaldehyde by an acid catalyst, forming a highly electrophilic oxonium ion. wikipedia.org This electrophile then attacks the alkene (styrene), leading to the formation of a γ-hydroxycarbenium ion intermediate. nih.gov This carbocation is stabilized by the adjacent phenyl group. The fate of this reactive intermediate determines the final product. nih.gov For the formation of the 1,3-dioxane (B1201747) ring, the carbocation is trapped by a second molecule of formaldehyde. wikipedia.org Subsequent ring closure and deprotonation yield the 4-phenyl-1,3-dioxane structure. wikipedia.org

Concerted Mechanism: Some studies, particularly those employing specific catalysts, suggest a concerted or pseudo-concerted pathway. nih.gov Isotope labeling experiments and computational calculations for reactions catalyzed by confined imino-imidodiphosphate (iIDP) Brønsted acids suggest a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin. nih.govacs.org This pathway avoids the formation of a discrete carbocation intermediate.

It is important to note that the direct synthesis of this compound via a one-pot Prins reaction involving styrene, formaldehyde, and an ammonia (B1221849) source is not the commonly reported pathway. The introduction of the 5-amino group is typically achieved in subsequent steps. A common synthetic route involves the preparation of a 5-nitro or 5-oxime derivative of the 1,3-dioxane, followed by reduction. google.com For instance, 5-amino-2,2-dialkyl-1,3-dioxanes are prepared via the synthesis of the corresponding 5-nitro derivatives, which are then reduced. google.com Another method involves the catalytic hydrogenation of 1,3-dioxan-5-one (B8718524) oximes to yield the desired 5-amino-1,3-dioxanes. google.com

Enolate Chemistry and Carbonyl Transformations

The 1,3-dioxane ring is a cyclic acetal (B89532) and generally stable under basic conditions, which are often required for the formation of enolates. thieme-connect.de However, the system can exhibit reactivity analogous to carbonyl compounds under specific conditions. While this compound itself does not possess a carbonyl group for direct enolate formation, related 1,3-dioxane derivatives can undergo transformations that involve enolate-like intermediates.

For example, 4-methylene-1,3-dioxane derivatives, when treated with a Lewis acid, can undergo cleavage to generate an oxonium–enolate intermediate. thieme-connect.de This intermediate can then recyclize to form a tetrahydropyran-4-one, a reaction that is analogous to the Ferrier rearrangement in carbohydrate chemistry. thieme-connect.de

The protons at the C5 position of the 1,3-dioxane ring are adjacent to two oxygen atoms, which can influence their acidity. However, deprotonation at this position to form a carbanion or an enolate-equivalent is not a typical reaction pathway under standard conditions, as the resulting anion would be destabilized by the adjacent electron-rich oxygen atoms. The primary reactivity concerning enolate chemistry would likely involve transformations of precursors to this compound that contain a carbonyl group, or modifications of the molecule to introduce such functionality.

Aminolysis Reactions

The term "aminolysis" can refer to the reaction of a substrate with an amine, resulting in the cleavage of a bond. In the context of this compound, this section will focus on the reactivity of the amine group itself as a nucleophile in aminolysis-type reactions. The primary amine at the C5 position is a potent nucleophile and is expected to participate in a variety of reactions where it attacks an electrophilic center.

The general mechanism of aminolysis, for example, the reaction of an amine with an ester, proceeds via a nucleophilic acyl substitution pathway. chemistrysteps.com This involves the nucleophilic attack of the amine on the carbonyl carbon of the ester to form a tetrahedral intermediate. chemistrysteps.com The breakdown of this intermediate, which is often the rate-determining step, is typically assisted by a second molecule of the amine acting as a base, leading to the expulsion of the alkoxy leaving group and formation of an amide. chemistrysteps.com

For this compound, the 5-amino group can be expected to react with various electrophiles in a similar manner:

With Esters: It would react to form the corresponding N-(4-phenyl-1,3-dioxan-5-yl)amide.

With Acyl Chlorides and Anhydrides: These more reactive carboxylic acid derivatives would react readily with the amine to form amides.

With Aldehydes and Ketones: The amine can undergo nucleophilic addition to the carbonyl group to form a hemiaminal, which can then dehydrate to form an imine (Schiff base).

The kinetics of such reactions can be influenced by the solvent. Studies on the aminolysis of esters in dioxane have shown that the reaction can have both second-order and third-order kinetic dependencies on the amine concentration, suggesting the involvement of both uncatalyzed and amine-catalyzed pathways. acs.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound can be profiled based on the nucleophilic and electrophilic characteristics of its constituent parts.

Nucleophilic Reactivity: The primary site of nucleophilicity is the nitrogen atom of the 5-amino group, due to the lone pair of electrons. This makes the compound reactive towards a wide range of electrophiles. The oxygen atoms of the 1,3-dioxane ring also possess lone pairs and can act as nucleophiles, particularly in their interaction with protic or Lewis acids, which is the initial step in acid-catalyzed ring opening.

Electrophilic Reactivity: While the molecule is predominantly nucleophilic, it possesses sites that can exhibit electrophilic character upon activation.

The 1,3-Dioxane Ring: The acetal functionality is stable to bases but labile in the presence of acid. thieme-connect.de Protonation of one of the oxygen atoms by an acid makes the adjacent carbon atoms (C2, C4, and C6) electrophilic and susceptible to attack by nucleophiles, leading to ring cleavage. Reductive cleavage of 1,3-dioxanes can also be achieved using reagents like LiAlH₄ in the presence of a Lewis acid such as AlCl₃. cdnsciencepub.com

The Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the 1,3-dioxan-5-amine substituent would determine the position of substitution (ortho, meta, or para).

The following table summarizes the expected reactivity of this compound with various reagents.

| Reagent Type | Example Reagent | Expected Product/Reaction Type |

| Electrophiles | ||

| Alkyl Halides (R-X) | Methyl Iodide (CH₃I) | N-alkylation (formation of secondary/tertiary amines) |

| Acyl Chlorides (RCOCl) | Acetyl Chloride (CH₃COCl) | N-acylation (formation of an amide) |

| Aldehydes/Ketones (RCHO/R₂CO) | Benzaldehyde (C₆H₅CHO) | Imine (Schiff base) formation |

| Michael Acceptors | Acrylonitrile (CH₂=CHCN) | Michael addition (C-N bond formation) |

| Nucleophiles (with activation) | ||

| Hydride Reagents (with Lewis Acid) | LiAlH₄/AlCl₃ | Reductive ring opening to yield an amino alcohol |

| Water (with Acid Catalyst) | H₃O⁺ | Hydrolysis of the acetal to a diol and an aldehyde |

| Reagents for Aromatic Substitution | ||

| Nitrating Agents | HNO₃/H₂SO₄ | Electrophilic aromatic substitution (nitration of the phenyl ring) |

| Halogenating Agents | Br₂/FeBr₃ | Electrophilic aromatic substitution (bromination of the phenyl ring) |

Catalytic Effects on Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis and transformation of this compound, influencing reaction rates, selectivity, and even the mechanistic pathway.

Catalysis in the Prins Reaction: The synthesis of the 4-phenyl-1,3-dioxane skeleton is almost invariably acid-catalyzed. A variety of catalysts have been employed, each with specific advantages.

Brønsted Acids: Traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can sometimes lead to side reactions. wikipedia.orgacs.org

Lewis Acids: Lewis acids such as tin(IV) chloride (SnCl₄), zirconium tetrachloride (ZrCl₄), and sterically hindered boranes have been used to promote the Prins reaction, often with improved selectivity. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For example, a sterically congested Lewis acid, 2,6-di-tert-butylphenoxy(difluoro)borane, has been shown to selectively catalyze the reaction of styrenes with formaldehyde to form 4-aryl-1,3-dioxanes in high yields. organic-chemistry.orgresearchgate.net

Solid Acids: Heterogeneous catalysts like zeolites (e.g., HZSM-5), phosphotungstic acid, and mesoporous materials (e.g., ZnAlMCM-41) offer advantages such as ease of separation and reusability. researchgate.net

The choice of catalyst can significantly impact the reaction mechanism. As mentioned earlier, while traditional acid catalysts are often associated with a stepwise carbocationic mechanism, specifically designed chiral Brønsted acids can promote a concerted pathway, enabling enantioselective transformations. nih.govacs.org

The table below provides a comparative overview of different catalysts used in the Prins reaction for the synthesis of 4-aryl-1,3-dioxanes.

| Catalyst | Catalyst Type | Typical Conditions | Yield (%) | Selectivity | Reference |

| H₂SO₄ | Brønsted Acid | Styrene, Formalin, H₂O | - | Moderate | wikipedia.org |

| p-TsOH | Brønsted Acid | Styrene, Paraformaldehyde, Toluene | - | Good | organic-chemistry.org |

| 2,6-Di-tert-butylphenoxy(difluoro)borane | Lewis Acid | Styrene, Paraformaldehyde, 1,4-Dioxane (B91453) | 55-99 | High for 1,3-dioxane | organic-chemistry.orgresearchgate.net |

| ZnAlMCM-41 | Solid Acid | Styrene, Paraformaldehyde, Liquid Phase | High | High for 4-phenyl-1,3-dioxane | researchgate.net |

| iIDP Brønsted Acid | Chiral Brønsted Acid | Styrene, Paraformaldehyde, CH₂Cl₂ | Good | High enantioselectivity | nih.govacs.org |

Catalysis in Amine Synthesis and Reactions: The synthesis of this compound from its corresponding oxime is a catalytic hydrogenation process. google.com Catalysts such as Raney nickel, palladium on charcoal (Pd/C), and rhodium on alumina are commonly used for the reduction of oximes to primary amines. google.com The choice of catalyst and reaction conditions (hydrogen pressure, temperature, solvent) is crucial for achieving high yield and selectivity.

Furthermore, many reactions involving the 5-amino group can be catalyzed. For instance, the formation of amides from less reactive esters can be accelerated by acid or base catalysis. Metal catalysts are also widely used in C-N bond-forming cross-coupling reactions, which could be applied to the 5-amino group to synthesize more complex derivatives.

Conformational Analysis and Stereochemical Studies of 4 Phenyl 1,3 Dioxan 5 Amine

Conformational Dynamics of the 1,3-Dioxane (B1201747) Ring

The six-membered 1,3-dioxane ring is a conformationally mobile system, primarily existing in a low-energy chair form, but also capable of adopting higher-energy twist-boat conformations.

Chair and Twist-Boat Conformers

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. rsc.orgnih.gov In this arrangement, the substituents on the ring carbons can occupy either axial or equatorial positions. The presence of two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, influences the ring's geometry, leading to more pronounced diaxial interactions.

While the chair conformer is the global minimum on the potential energy surface for 1,3-dioxane and its simple derivatives, other non-chair forms, such as the twist-boat (or skew-boat) and boat conformations, exist as local minima or transition states. researchgate.net Quantum-chemical studies have identified 1,4-twist and 2,5-twist conformers as local minima for substituted 1,3-dioxanes. researchgate.net The boat conformation itself is generally a high-energy transition state for the interconversion of twist forms.

Interconversion Pathways and Energy Barriers

The interconversion between the two chair conformers of a 1,3-dioxane ring, a process known as ring inversion, proceeds through a series of higher-energy intermediates and transition states. researchgate.net Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed two primary pathways for the isomerization of the equatorial and axial chair conformers. researchgate.net These pathways involve the twist-boat conformers as intermediates.

The energy barriers for these conformational isomerizations have been estimated through both computational and experimental methods. For instance, the calculated free energy difference between the chair and the 2,5-twist conformer for unsubstituted 1,3-dioxane is significant, with the chair being more stable by approximately 5 kcal/mol. researchgate.net The transition state between the chair and the 2,5-twist conformers is about 9.7 kcal/mol higher in energy than the chair conformer. researchgate.net For 5-phenyl-1,3-dioxane, a close analog to the title compound, the energy parameters for ring inversion have been calculated, highlighting the energetic landscape of this dynamic process. researchgate.net

| Conformer/Transition State | Relative Energy (ΔE) |

|---|---|

| Equatorial Chair (Ceq) | 0.0 |

| Axial Chair (Cax) | 1.3 |

| 2,5-Twist (2,5-T) | 5.9 |

| 1,4-Twist (1,4-T) | 9.3 |

| Transition State (TS-1) | 10.9 |

Data sourced from quantum-chemical studies on 5-phenyl-1,3-dioxanes. researchgate.net

Influence of the Phenyl Substituent on Conformation

The presence of a bulky phenyl group at the C4 position and an amino group at the C5 position significantly influences the conformational preferences of the 1,3-dioxane ring.

Aromatic Interactions and Their Role in Conformation

The orientation of the phenyl group relative to the dioxane ring is governed by a balance of steric hindrance and stabilizing non-covalent interactions. In the crystal structure of a related compound, 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine, the dioxane ring adopts a chair conformation, and its mean plane forms a dihedral angle of 45.36 (8)° with the phenyl ring. nih.gov The stability of the crystal structure is reinforced by intermolecular hydrogen bonds, including N-H···O and C-H···O interactions. nih.gov

In 4-Phenyl-1,3-dioxan-5-amine, similar intramolecular and intermolecular forces are expected to play a crucial role. These can include:

Hydrogen Bonding: The amino group at C5 can act as a hydrogen bond donor, potentially forming intramolecular hydrogen bonds with the ring oxygen atoms or intermolecular bonds in the solid state. nih.gov

C-H···π Interactions: The hydrogen atoms of the dioxane ring can interact with the π-system of the aromatic phenyl ring, contributing to conformational stability. mdpi.com

π-π Stacking: In the solid state, π-π stacking interactions between the phenyl rings of adjacent molecules can be a significant stabilizing force. iucr.org

Stereoelectronic Effects (e.g., Anomeric Effect)

Stereoelectronic effects, which involve the interaction of electron orbitals, are fundamental to understanding the conformation of heterocyclic systems. In 1,3-dioxanes, a well-known stereoelectronic effect is the anomeric effect, which typically describes the preference of an electronegative substituent at the anomeric carbon (C2) to occupy the axial position. This is often explained by a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding orbital (σ*) of the axial C-X bond. nih.gov

Stereochemical Configuration and Chirality

The substitution pattern of this compound gives rise to chirality, resulting in multiple possible stereoisomers. The carbon atoms at positions 4 and 5 of the 1,3-dioxane ring are chiral centers due to their attachment to four different groups.

This leads to the existence of two pairs of enantiomers. The relative configuration of the phenyl and amino groups can be either cis (on the same side of the ring) or trans (on opposite sides).

cis-isomers: (4R,5S)-4-Phenyl-1,3-dioxan-5-amine and (4S,5R)-4-Phenyl-1,3-dioxan-5-amine.

trans-isomers: (4R,5R)-4-Phenyl-1,3-dioxan-5-amine and (4S,5S)-4-Phenyl-1,3-dioxan-5-amine.

The specific stereochemistry of these isomers has been identified in various chemical databases and literature, confirming their existence and availability for stereospecific applications. fluorochem.co.ukevitachem.com The chiral nature of these compounds makes them valuable as building blocks in asymmetric synthesis, where they can be used to create enantiomerically pure products with specific biological activities.

| Stereoisomer | Configuration | CAS Number | PubChem CID |

|---|---|---|---|

| (4S,5R)-4-phenyl-1,3-dioxan-5-amine | cis | Not specified | 92975588 fluorochem.co.uk |

| (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine* | trans | 35019-66-0 evitachem.com | Not specified |

*Note: Data for the 2,2-dimethyl derivative is included as a representative example of a documented stereoisomer.

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These calculations provide detailed information on molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) has become a popular computational method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. nih.gov DFT is used to investigate optimized geometries, electronic structures, and non-linear optical (NLO) properties. ijcce.ac.ir Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to analyze heterocyclic compounds. ijcce.ac.irbhu.ac.inmdpi.com

For instance, DFT studies on the related 1,4-dioxane (B91453) molecule have been used to calculate its electronic structure, global properties like chemical hardness and softness, and NLO parameters. ijcce.ac.ir The analysis of compounds in a 1,4-dioxane solvent using DFT has also been performed to determine properties like HOMO-LUMO energy gaps and hyperpolarizability. mdpi.com Such applications provide a blueprint for how DFT can be used to characterize the reactivity and stability of 4-Phenyl-1,3-dioxan-5-amine. The energy frameworks, derived from DFT calculations, can reveal the nature of intermolecular forces, with dispersion and electrostatic components often being key to the supramolecular structure. mdpi.com

Table 1: Representative DFT-Calculated Parameters for a Thiophene (B33073) Sulfonamide Derivative in 1,4-Dioxane Solvent This table illustrates the type of data obtainable through DFT calculations, as specific data for this compound is not available in the provided sources.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.53 |

| ELUMO (eV) | -1.88 |

| Energy Gap (ΔE) (eV) | 4.65 |

Data sourced from a study on thiophene sulfonamide derivatives. mdpi.com

Ab initio molecular orbital methods are based on first principles, solving the quantum mechanical equations without empirical parameters. wiley.com These methods, including Hartree-Fock (HF), are foundational to computational chemistry. uomustansiriyah.edu.iq Non-empirical quantum chemical calculations using Restricted Hartree-Fock (RHF) methods with basis sets like STO-3G and 6-31G(d) have been successfully applied to study the parent compound, 4-phenyl-1,3-dioxane (B1205455). smolecule.comresearchgate.net These studies are crucial for investigating conformational isomers and the potential energy surfaces of such molecules. researchgate.netresearchgate.net

The application of ab initio methods has been pivotal in determining the conformational preferences and energy barriers in various dioxane systems, providing a reliable theoretical backing for experimental observations. researchgate.net

Table 2: Ab Initio Methods Applied to the Conformational Study of 4-Phenyl-1,3-dioxane

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| RHF | STO-3G | Potential Energy Surface Study | researchgate.net |

| RHF | 6-31G(d) | Potential Energy Surface Study | researchgate.netresearchgate.net |

Potential Energy Surface Mapping and Conformational Energy Landscapes

The study of the potential energy surface (PES) is critical for understanding the conformational flexibility and isomerization pathways of cyclic molecules. For 4-phenyl-1,3-dioxane, non-empirical quantum chemical studies have mapped its PES to explore the isomerization between its equatorial and axial chair forms. smolecule.comresearchgate.net This research revealed six energetically distinct pathways for this conformational change. researchgate.net

Quantum-chemical studies at the RHF/6-31G(d) level of theory have detailed two primary pathways for the conformational isomerization of the equatorial and axial chair conformers of 5-phenyl-1,3-dioxane. researchgate.net These calculations also estimated the potential barriers for these transitions. The introduction of a 5-amine group in this compound is expected to significantly alter this landscape. The amine group can introduce intramolecular hydrogen bonding possibilities and modify the steric and electronic environment, thus influencing the relative stabilities of different conformers and the energy barriers between them.

Table 3: Calculated Energy Parameters for the Inversion of 5-Phenyl-1,3-dioxane (kcal/mol) This data for a closely related compound illustrates the parameters involved in conformational analysis.

| Conformer / Transition State | ΔE | ΔH | ΔG |

|---|---|---|---|

| Chair (Axial) | 0.9 | 0.8 | 1.3 |

| 1,4-Twist | 6.8 | 6.6 | 6.7 |

| 2,5-Twist | 6.1 | 5.8 | 5.9 |

| TS-1 (Chair -> 2,5-Twist) | 7.9 | 7.4 | 7.6 |

| TS-2 (2,5-Twist -> 1,4-Twist) | 7.0 | 6.6 | 6.7 |

Data adapted from Kuramshina & Kuznetsov (2009). researchgate.net

Analysis of Electronic Structure and Bonding

Understanding the electronic structure and bonding within a molecule is key to predicting its reactivity and stability. Techniques like Natural Bonding Orbital (NBO) and Frontier Molecular Orbital (FMO) analysis provide detailed insights into these aspects.

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.dewisc.edu This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and electron density delocalization. materialsciencejournal.orgacs.org The stability of a molecule can be analyzed through the hyperconjugative interactions, which are evaluated using second-order perturbation theory. materialsciencejournal.org

For example, in NBO analysis, interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs are quantified. uni-muenchen.de The stabilization energy, E(2), associated with these interactions indicates the intensity of charge transfer. materialsciencejournal.orgnih.gov In the case of 1,4-dioxane, NBO analysis has been used to study the hybridization of atoms and the energy of interactions between bonding and antibonding orbitals. ijcce.ac.ir For this compound, NBO analysis would be expected to reveal significant interactions involving the lone pairs on the nitrogen and oxygen atoms and the π-system of the phenyl ring.

Table 4: Illustrative Second-Order Perturbation Analysis from NBO Calculations for a Salicylanilide Derivative This table demonstrates the type of data generated from NBO analysis, as specific data for this compound is not available in the provided sources.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n2(O11) | π*(C12-O13) | 45.25 |

| n3(Cl10) | π*(C5-C6) | 12.05 |

Data represents strong intramolecular hyperconjugative interactions leading to system stabilization. materialsciencejournal.org

FMO theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO has the capacity to donate an electron, while the LUMO has the ability to accept an electron. nih.gov The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

Computational studies on various heterocyclic systems routinely calculate these parameters to predict their behavior. bhu.ac.innih.gov For this compound, the HOMO is likely to be localized on the electron-rich aminophenyl group, while the LUMO may be distributed across the dioxane ring and phenyl substituent. The precise energies and distributions would determine its reactivity towards electrophiles and nucleophiles.

Table 5: Representative FMO Parameters for an Imidazole (B134444) Derivative Containing a Benzodioxan Moiety This table illustrates the type of data obtained from FMO analysis, as specific data for this compound is not available in the provided sources.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -0.222 |

| LUMO | -0.017 |

| Energy Gap (ΔE) | 0.205 |

Data sourced from a study on a novel imidazole derivative. nih.gov

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a critical tool in computational chemistry for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites. MEP analysis allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. acs.org

In an MEP map, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), often associated with lone pairs on electronegative atoms like oxygen and nitrogen, making them sites for electrophilic interaction. Conversely, blue signifies areas of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms, marking them as sites for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. acs.orgresearchgate.net

For this compound, the MEP would likely show negative potential (red) around the oxygen atoms of the dioxane ring and the nitrogen atom of the amine group, highlighting their role as hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit positive potential (blue), indicating their function as hydrogen bond donors. The phenyl ring would display a region of delocalized π-electrons, which can participate in π-π stacking interactions. emanresearch.org Understanding these charge distributions is essential for predicting how the molecule will interact with other chemical species, including biological targets. researchgate.net

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color Region | Electrostatic Potential | Type of Interaction Predicted | Likely Location on this compound |

| Red | Most Negative | Electrophilic Attack / Hydrogen Bond Acceptor | Around Oxygen and Nitrogen atoms |

| Blue | Most Positive | Nucleophilic Attack / Hydrogen Bond Donor | Around Amine Hydrogens |

| Green | Near-Zero | Van der Waals / Hydrophobic Interactions | Carbon-rich regions like the Phenyl group backbone |

| Yellow | Intermediate Negative | Moderate Electrophilic Interaction | Edges of the electron-rich regions |

Molecular Dynamics Simulations and Conformational Mobility

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, including their conformational mobility. For a molecule like this compound, MD simulations can reveal the flexibility of the 1,3-dioxane (B1201747) ring and the rotational freedom of the phenyl and amine substituents. nih.govresearchgate.net

The 1,3-dioxane ring typically exists in a chair conformation, which is its most stable state. However, it can also adopt other conformations, such as boat or twist-boat forms. researchgate.net The presence of substituents on the ring influences the equilibrium between these conformers. In this compound, the bulky phenyl group and the amine group at adjacent positions create significant steric and electronic effects that dictate the preferred orientation. researchgate.netmdpi.com

Table 2: Potential Conformational States of the 1,3-Dioxane Ring

| Conformation | Relative Energy (Conceptual) | Key Structural Feature |

| Chair | Lowest | Staggered arrangement minimizes torsional strain. |

| Twist-Boat | Intermediate | Avoids flagpole interactions of the boat form. |

| Boat | Highest | Eclipsed bonds and flagpole steric hindrance. |

Prediction of Molecular Interactions and Reactivity

The insights gained from MEP and MD simulations are synergistic in predicting the molecular interactions and chemical reactivity of this compound. chemscene.comderpharmachemica.com The MEP analysis identifies the specific atoms and regions that are likely to engage in electrostatic interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles. acs.org

MD simulations complement this by providing a dynamic picture of the molecule's shape and flexibility. The conformational mobility determines which reactive sites are sterically accessible for interaction. researchgate.net For example, a particular conformation might expose the electron-rich nitrogen atom, making it more available for protonation or for acting as a nucleophile.

Computational docking studies, which are often used in conjunction with these methods, can predict how this compound might bind to a biological target, such as an enzyme's active site. nih.govresearchgate.net These predictions are based on the molecule's electrostatic properties (from MEP) and its ability to adopt a complementary shape (from conformational analysis). The triazole ring in similar structures is known to form hydrogen bonds and π-π interactions, which are crucial for molecular recognition. Research on analogous compounds has shown that such computational models are effective in predicting binding affinity and identifying critical residues for ligand binding. nih.gov The reactivity of the molecule in chemical synthesis can also be predicted, for instance, by identifying sites susceptible to oxidation, reduction, or substitution reactions.

Table 3: Predicted Molecular Interactions and Reactivity for this compound

| Interaction / Reaction Type | Predicted Site on Molecule | Guiding Computational Method | Potential Consequence |

| Hydrogen Bonding (Acceptor) | Dioxane Oxygens, Amine Nitrogen | MEP | Interaction with donor groups (e.g., -OH, -NH) in solvents or biological targets. |

| Hydrogen Bonding (Donor) | Amine Hydrogens | MEP | Interaction with acceptor groups (e.g., C=O) in other molecules. |

| Nucleophilic Attack | Amine Nitrogen | MEP, FMO Analysis | Reaction with electrophilic centers. |

| Electrophilic Attack | Phenyl Ring | MEP, FMO Analysis | Substitution reactions on the aromatic ring. |

| Steric Hindrance | Phenyl Group, Dioxane Ring | MD Simulations | Influences accessibility of reactive sites and determines feasible reaction pathways. |

| π-π Stacking | Phenyl Ring | MEP, MD Simulations | Non-covalent interaction with other aromatic systems. |

Structural Characterization Techniques for 4 Phenyl 1,3 Dioxan 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For 4-Phenyl-1,3-dioxan-5-amine, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their spatial relationships. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the protons on the dioxane ring, and the amine protons.

The key expected resonances are:

Phenyl Protons: The monosubstituted benzene ring will typically exhibit signals in the aromatic region, approximately δ 7.2-7.5 ppm. The five protons will appear as a complex multiplet due to coupling between the ortho, meta, and para positions.

Dioxane Ring Protons:

H4 (Benzylic Proton): The proton on the carbon bearing the phenyl group (C4) is in a benzylic position and adjacent to an oxygen atom, leading to a downfield shift. It would likely appear as a doublet, split by the adjacent proton on C5.

H5 (Amine-Substituted Proton): The proton on the carbon with the amine group (C5) would be coupled to the protons on C4 and C6, resulting in a multiplet.

H2 and H6: The protons on C2 and C6 are part of acetal (B89532) and ether linkages, respectively. The two protons on C2 are diastereotopic and would likely appear as two separate signals, each split into a doublet by the other (a geminal coupling), resulting in an AB quartet. Similarly, the protons on C6 are also diastereotopic and would couple with each other and with the proton on C5, leading to complex multiplets.

Amine Protons (NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The relative stereochemistry of the phenyl and amine groups (cis or trans) would significantly influence the coupling constants (J-values) between the protons on C4, C5, and C6, which can be used to assign the specific isomer.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 – 7.5 | Multiplet (m) |

| H4 (Benzylic) | 4.5 – 5.0 | Doublet (d) |

| H5 | 3.0 – 3.5 | Multiplet (m) |

| H2 | 4.8 – 5.2 | AB quartet |

| H6 | 3.5 – 4.5 | Multiplet (m) |

Note: These are predicted values and can vary based on the solvent and specific stereoisomer.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure (four for the phenyl ring and four for the dioxane ring).

The key expected resonances are:

Phenyl Carbons: Four signals are expected in the aromatic region (δ 125-140 ppm). These correspond to the ipso-carbon (attached to the dioxane ring), two distinct signals for the two pairs of ortho and meta carbons, and one signal for the para-carbon.

Dioxane Ring Carbons:

C2 (Acetal Carbon): This carbon is bonded to two oxygen atoms and is expected to have a characteristic downfield shift, typically in the range of δ 90-100 ppm.

C4 (Benzylic Carbon): The carbon bearing the phenyl group is shifted downfield due to the aromatic ring and the adjacent oxygen atom.

C5 (Amine-Substituted Carbon): The carbon bonded to the nitrogen atom would appear in the typical range for aliphatic amines.

C6 (Ether Carbon): This carbon, adjacent to an oxygen atom, will be shifted downfield compared to a standard alkane carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso) | 135 – 145 |

| Phenyl (ortho, meta, para) | 125 – 130 |

| C2 (Acetal) | 90 – 100 |

| C4 (Benzylic) | 75 – 85 |

| C5 (Amine-bearing) | 50 – 60 |

Note: These are predicted values and can vary based on the solvent and specific stereoisomer.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, phenyl, and dioxane functionalities:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. acs.org

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the dioxane ring will be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group usually results in a medium to strong band around 1580-1650 cm⁻¹. nist.gov

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: The most intense bands in the spectrum are often the C-O stretching vibrations from the acetal and ether linkages of the dioxane ring. These typically appear as strong absorptions in the "fingerprint region," between 1000-1250 cm⁻¹. digitellinc.com

C-N Stretching: The C-N stretching of the aliphatic amine is expected in the 1020-1250 cm⁻¹ range. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 – 3500 (two bands) | Medium |

| Aromatic Ring | C-H Stretch | 3000 – 3100 | Medium-Weak |

| Dioxane Ring | C-H Stretch | 2850 – 3000 | Medium |

| Primary Amine | N-H Bend | 1580 – 1650 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 – 1600 | Medium-Weak |

| Dioxane Ring | C-O Stretch | 1000 – 1250 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, allowing for the definitive assignment of stereochemistry.

A literature search indicates that the crystal structure of this compound has not been reported. However, if a suitable single crystal could be obtained, X-ray diffraction analysis would provide invaluable information, including:

Absolute Confirmation of Constitution: It would verify the connectivity of all atoms in the molecule.

Relative Stereochemistry: The analysis would definitively establish the relative orientation of the phenyl group at C4 and the amine group at C5 as either cis or trans.

Conformation of the Dioxane Ring: It would reveal the preferred conformation of the six-membered dioxane ring in the solid state (e.g., chair, boat, or twist-boat).

Intermolecular Interactions: The crystal packing would show intermolecular forces, such as hydrogen bonds involving the amine group, which dictate the supramolecular architecture.

The structural analysis of related heterocyclic compounds demonstrates the power of this technique in providing detailed and unambiguous structural insights. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, a low-resolution mass spectrum would show the molecular ion (M⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the ion, confirming the molecular formula. The exact mass of a molecule is calculated by summing the masses of its most abundant isotopes.

Table 4: Molecular Formula and Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ |

| Calculated Exact Mass ([M]) | 179.09463 |

An HRMS measurement confirming an m/z value of 180.10244 would provide strong evidence for the elemental formula C₁₀H₁₄NO₂⁺, thereby validating the identity of the compound. Analysis of the fragmentation pattern could further support the proposed structure, with potential fragments corresponding to the loss of the phenyl group or cleavage of the dioxane ring.

Applications of 4 Phenyl 1,3 Dioxan 5 Amine in Contemporary Organic Synthesis Research

Role as a Versatile Synthetic Intermediate

4-Phenyl-1,3-dioxan-5-amine and its analogues are highly valued as intermediates in the synthesis of more complex organic molecules. The amine functionality serves as a key reaction site for derivatization, enabling the construction of a multitude of downstream products.

Research has shown that derivatives such as (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine are direct precursors to other synthetically useful amines. For instance, it is a known upstream product for the synthesis of (4S,5S)-(+)-2,2-dimethyl-5-methylamino-4-phenyl-1,3-dioxane, demonstrating a straightforward N-alkylation pathway. chemscene.com

Furthermore, the 1,3-dioxane (B1201747) framework itself can be part of a protecting group strategy. The acetal (B89532) or ketal portion of the molecule can be cleaved under acidic conditions to reveal a diol. For example, related 2-phenyl-1,3-dioxan-5-one (B2960626) structures are used as intermediates in the production of dihydroxyacetone (DHA) and 2-amino-1,3-propanediol (B45262) (serinol) through deprotection reactions. nih.govgoogle.com Patents describe the preparation of 5-amino-1,3-dioxanes, which can then be transformed, for example through hydrogenation, into other target molecules. google.comchim.it This highlights the utility of the this compound scaffold in accessing valuable small molecules that are otherwise challenging to synthesize.

The following table summarizes some of the transformations where this compound derivatives act as key intermediates.

| Starting Material (Derivative) | Reagent(s) | Product Type | Application/Significance |

| (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | Methylating Agent | N-methylated amine | Synthesis of more complex chiral amines |

| 2-Phenyl-1,3-dioxan-5-one (related ketone) | Reducing agent, then deprotection | Dihydroxyacetone (DHA) | Intermediate for pharmaceuticals and cosmetics |

| 2-Phenyl-1,3-dioxan-5-one (related ketone) | Reductive amination, then deprotection | Serinol | Intermediate for X-ray contrast agents google.com |

| 1,3-Dioxan-5-one (B8718524) oxime | Catalytic Hydrogenation (e.g., Raney Nickel) | 5-Amino-1,3-dioxane | General method for preparing primary amines on the dioxane core chim.it |

Scaffold for the Construction of Diverse Molecular Architectures

The term "molecular scaffold" refers to a core structure upon which a variety of substituents and functional groups can be built, leading to a library of related but diverse molecules. The this compound framework is an excellent example of such a scaffold due to its conformational rigidity and multiple functionalization points. The constrained six-membered dioxane ring, which typically adopts a chair conformation, positions the substituents at C4, C5, and potentially C2 in well-defined spatial orientations. This pre-organization is a powerful tool in synthesis, particularly for controlling stereochemistry in subsequent reactions.

The amine group of this compound is a nucleophilic handle that can be readily used in cyclization reactions to form new heterocyclic rings. By reacting the amine with appropriate bifunctional reagents, its core structure can be elaborated into more complex polycyclic systems.

A notable example involves the synthesis of novel maleimide (B117702) derivatives. In one study, {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates, which contain a dioxane core, were reacted with maleic anhydride. bohrium.com The subsequent intramolecular cyclization yielded complex molecules incorporating a pyrrole-2,5-dione (maleimide) ring system attached to the dioxane framework. bohrium.com This demonstrates how the dioxane unit can serve as a platform to construct molecules that merge different heterocyclic motifs.

In a related context, derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) have been used as starting materials for the synthesis of quinoline (B57606) derivatives. rjpbcs.com These diones react with various amines and subsequently undergo thermal cyclization to form the quinolone core, showcasing the versatility of the dioxane scaffold in building fused aromatic systems. rjpbcs.com

When synthesized in an enantiomerically pure form, such as the (4S,5S) stereoisomer, this compound becomes a valuable chiral building block. rsc.org Chiral building blocks are essential components in modern asymmetric synthesis, particularly for the preparation of pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity.

The defined stereochemistry of (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine allows for the transfer of chirality to new products. It is used in asymmetric synthesis to create enantiomerically pure compounds that possess specific biological properties. For example, derivatives like (4S,5S)-(+)-2,2-dimethyl-5-methylamino-4-phenyl-1,3-dioxane are employed in the enantioselective synthesis of α-quaternary amino acids, which are important but difficult-to-synthesize structural motifs in medicinal chemistry. nih.gov The rigid dioxane ring effectively shields one face of the reacting center, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of the reaction.

Research in Supramolecular Chemistry

While direct applications of this compound as a host or guest molecule in supramolecular assemblies are not extensively documented, the structural features of its core are highly relevant to the principles of supramolecular chemistry. This field studies chemical systems based on non-covalent interactions, such as hydrogen bonding and π-π stacking.

The conformational analysis of 5-phenyl-1,3-dioxane reveals important non-covalent interactions that dictate its structure. Research has shown that the phenyl group prefers to orient itself axially, lying over the dioxane ring. acs.org This seemingly unfavorable conformation is stabilized by a nonclassical C-H···O hydrogen bond between an ortho-hydrogen on the phenyl ring and one of the ring oxygen atoms. acs.org The strength of this intramolecular interaction can be tuned by placing electron-withdrawing or electron-donating substituents on the phenyl ring, which in turn affects the conformational equilibrium of the entire molecule. acs.org Understanding and controlling such weak interactions are fundamental to designing complex, self-assembling supramolecular structures. Although these studies focus on the parent dioxane, the principles are directly applicable to the 5-amino derivative, where additional hydrogen bonding sites (the N-H protons) would introduce further potential for directed assembly.

Explorations in Materials Chemistry

The structural motifs present in this compound are of significant interest in materials chemistry, particularly in the synthesis of functional polymers. While direct polymerization of the amine itself is not common, closely related analogs have proven to be valuable monomers for creating polymers with unique properties.

A key example is found in the field of radical ring-opening polymerization (RROP). The related monomer 2-methylene-4-phenyl-1,3-dioxolane (a five-membered ring analog) undergoes RROP to produce polyesters. researchgate.net In this process, the radical attack occurs on the exocyclic double bond, followed by the opening of the cyclic acetal to form an ester linkage within the polymer backbone. rsc.orgresearchgate.net This method is a powerful way to introduce degradable linkages into traditional vinyl polymers. For instance, copolymerizing this monomer with methyl methacrylate (B99206) results in a polymethacrylate (B1205211) that is hydrolytically degradable, offering a route to more environmentally benign plastics. rsc.org The phenyl group in these monomers enhances stability and solubility. researchgate.net The principles demonstrated with the five-membered dioxolane ring are conceptually applicable to six-membered dioxane systems, suggesting a potential role for derivatives of 4-phenyl-1,3-dioxane (B1205455) in the development of novel degradable materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenyl-1,3-dioxan-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis starting from Erlenmeyer’s phenylserine framework is commonly employed. Key steps include condensation of substituted phenylserine derivatives followed by cyclization to form the 1,3-dioxane ring. Resolution of racemic mixtures using tartaric acid improves enantiopurity (yields ~50–70%) . Optimization involves temperature control during cyclization (e.g., 100°C in sealed tubes) and solvent selection (e.g., 2-methyltetrahydrofuran for improved solubility) .

Q. How can this compound be characterized to confirm its structural and stereochemical integrity?

- Methodological Answer : Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) enhances detectability via HPLC or UV spectroscopy. X-ray crystallography is critical for confirming stereochemistry, particularly for hydrochloride salts, which exhibit improved crystallinity . Nuclear magnetic resonance (NMR) analysis of , , and signals resolves substituent positioning .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Waste must be segregated and processed by certified disposal services due to potential environmental hazards. Work in fume hoods to mitigate inhalation risks, especially during derivatization or salt formation steps .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for asymmetric catalysis applications?

- Methodological Answer : The compound serves as a chiral auxiliary in α-alkylation of sulfonamides. Design of the 4-biphenyl-substituted variant enhances diastereoselectivity (>90% de) compared to proline-based auxiliaries. Key factors include steric hindrance modulation and π-π interactions during transition-state stabilization .

Q. What strategies resolve low diastereoselectivity in early-stage alkylation reactions involving this compound?

- Methodological Answer : Replace traditional auxiliaries (e.g., proline derivatives) with bulkier 2,2-dimethyl-1,3-dioxane scaffolds. Adjusting reaction stoichiometry (e.g., 1.2 equiv of alkylating agent) and using polar aprotic solvents (e.g., DMF) improves selectivity. Post-reaction purification via gradient chromatography (hexane/acetone) isolates high-purity diastereomers .

Q. How does this compound facilitate stereoselective synthesis of bicyclic cyclopentenones?

- Methodological Answer : The amine acts as a directing group in 1,4-additions to cyclic enones. Coordination with transition metals (e.g., Pd(II) acetate) enables enantioselective formation of quaternary stereocenters. Catalyst loading (5–10 mol%) and temperature (80–100°C) critically influence enantiomeric excess (up to 85% ee) .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they addressed?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and - HSQC NMR detect impurities at <0.1% levels. Derivatization with CNBF or similar electrophiles improves sensitivity for HPLC-MS analysis. Accelerated stability studies (40°C/75% RH) identify degradation pathways, guiding formulation adjustments .

Data Contradiction Analysis

- Issue : Conflicting reports on the efficacy of proline-derived auxiliaries versus this compound in asymmetric synthesis.

- Resolution : Proline auxiliaries suffer from low steric bulk, leading to <50% de in sulfonamide alkylation. The 4-biphenyl-substituted dioxan-5-amine variant increases diastereoselectivity by enforcing rigid transition states, as validated by X-ray and computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.